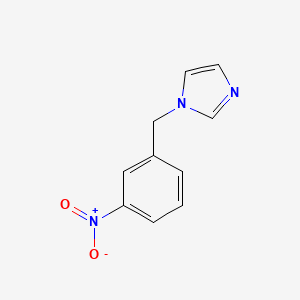
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide
Descripción general
Descripción
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide, also known as BQ-123, is a selective antagonist of endothelin-1 (ET-1) receptor subtype A. ET-1 is a potent vasoconstrictor peptide that plays a critical role in regulating vascular tone and blood pressure. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.
Mecanismo De Acción
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide selectively blocks the ET-1 receptor subtype A, which is primarily expressed in vascular smooth muscle cells. By blocking the vasoconstrictor effects of ET-1, N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide promotes vasodilation and improves blood flow. N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which may contribute to its renoprotective effects.
Biochemical and physiological effects:
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide has been shown to have potent vasodilatory effects on the pulmonary and systemic circulation, as well as renoprotective effects in animal models of renal disease. It has also been shown to inhibit the proliferation and migration of vascular smooth muscle cells. N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide has been studied for its potential therapeutic applications in conditions such as hypertension, heart failure, and pulmonary hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide in lab experiments include its high selectivity for the ET-1 receptor subtype A, its potent vasodilatory and renoprotective effects, and its well-established safety profile. However, the limitations of using N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide include its relatively short half-life, which may require frequent dosing in in vivo experiments, and its potential off-target effects on other receptors.
Direcciones Futuras
For research on N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide include investigating its potential therapeutic applications in various cardiovascular and renal diseases, as well as exploring its mechanisms of action in greater detail. Additionally, the development of more selective and longer-acting ET-1 receptor antagonists may further improve the therapeutic potential of N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide and related compounds.
Aplicaciones Científicas De Investigación
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide has been widely used in scientific research to investigate the role of ET-1 in various physiological and pathological conditions. It has been shown to have potent vasodilatory effects on the pulmonary and systemic circulation, as well as renoprotective effects in animal models of renal disease. N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide has also been studied for its potential therapeutic applications in conditions such as hypertension, heart failure, and pulmonary hypertension.
Propiedades
IUPAC Name |
N-(1-oxo-3H-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O3/c27-23(26-21-12-6-10-17-19(21)14-29-24(17)28)18-13-22(15-7-2-1-3-8-15)25-20-11-5-4-9-16(18)20/h1-13H,14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNSHYVLUKKDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-oxo-1,3-dihydro-2-benzofuran-4-yl)-2-phenylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-{4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-3-nitrobenzoyl)morpholine](/img/structure/B4331950.png)
![N-(3-chloro-2-methylphenyl)-2-[(6,7,8-trimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B4331964.png)

![4,4'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldipropane-2,2-diyl)diphenol](/img/structure/B4331970.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide](/img/structure/B4331973.png)

![N-[2-(1-adamantyloxy)propyl]-N'-(3-nitrophenyl)urea](/img/structure/B4331982.png)




![N,N'-diethyl-N,N'-bis{4-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenyl}urea](/img/structure/B4332031.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4332035.png)
